molecular formula C12H15NO2 B8615597 3-(2,6-Dimethylanilino)oxolan-2-one CAS No. 58810-61-0

3-(2,6-Dimethylanilino)oxolan-2-one

Cat. No. B8615597
CAS RN: 58810-61-0
M. Wt: 205.25 g/mol
InChI Key: QNCHSVFDXFQFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04203904

Procedure details

A process for making N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine which comprises reacting 3-halotetrahydro-2-oxofuran, wherein the halo group is bromo or chloro, with 2,6-dimethylbenzeneamine in the presence of water and a base at a temperature between 80° and 160° C. to form N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine, and wherein the base is gradually added to the reaction zone so as to maintain the pH below about 7.5.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-halotetrahydro-2-oxofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:6]([NH:7][C:8]2[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=2[CH3:15])[CH2:5][CH2:4][O:3]1>O>[CH3:15][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]([CH3:14])[C:8]=1[NH2:7].[O:1]=[C:2]1[CH:6]([NH:7][C:8]2[C:9]([CH3:15])=[CH:10][CH:11]=[CH:12][C:13]=2[CH3:14])[CH2:5][CH2:4][O:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1OCCC1NC1=C(C=CC=C1C)C
Step Three
Name
3-halotetrahydro-2-oxofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)N
Name
Type
product
Smiles
O=C1OCCC1NC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04203904

Procedure details

A process for making N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine which comprises reacting 3-halotetrahydro-2-oxofuran, wherein the halo group is bromo or chloro, with 2,6-dimethylbenzeneamine in the presence of water and a base at a temperature between 80° and 160° C. to form N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine, and wherein the base is gradually added to the reaction zone so as to maintain the pH below about 7.5.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-halotetrahydro-2-oxofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:6]([NH:7][C:8]2[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=2[CH3:15])[CH2:5][CH2:4][O:3]1>O>[CH3:15][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]([CH3:14])[C:8]=1[NH2:7].[O:1]=[C:2]1[CH:6]([NH:7][C:8]2[C:9]([CH3:15])=[CH:10][CH:11]=[CH:12][C:13]=2[CH3:14])[CH2:5][CH2:4][O:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1OCCC1NC1=C(C=CC=C1C)C
Step Three
Name
3-halotetrahydro-2-oxofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)N
Name
Type
product
Smiles
O=C1OCCC1NC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.